
3,6-Di-tert-butyl-9-(9H-carbazol-3-yl)-9H-carbazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6-Di-tert-butyl-9-(9H-carbazol-3-yl)-9H-carbazole is an organic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their interesting photophysical properties and have been widely studied for their applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Di-tert-butyl-9-(9H-carbazol-3-yl)-9H-carbazole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available carbazole and tert-butyl bromide.
Alkylation: Carbazole is alkylated with tert-butyl bromide in the presence of a strong base such as potassium carbonate to introduce the tert-butyl groups at the 3 and 6 positions.
Coupling Reaction: The alkylated carbazole is then subjected to a coupling reaction with 9H-carbazole-3-boronic acid using a palladium-catalyzed Suzuki coupling reaction to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
3,6-Di-tert-butyl-9-(9H-carbazol-3-yl)-9H-carbazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce halogen or nitro groups.
Aplicaciones Científicas De Investigación
3,6-Di-tert-butyl-9-(9H-carbazol-3-yl)-9H-carbazole has several scientific research applications, including:
Organic Electronics: Used as a material in OLEDs and OPVs due to its excellent photophysical properties.
Photocatalysis: Employed in photocatalytic reactions for environmental remediation.
Biological Studies: Investigated for its potential biological activities, such as anticancer and antimicrobial properties.
Mecanismo De Acción
The mechanism of action of 3,6-Di-tert-butyl-9-(9H-carbazol-3-yl)-9H-carbazole depends on its specific application:
In Organic Electronics: The compound functions as a charge transport material, facilitating the movement of electrons or holes in devices like OLEDs.
In Photocatalysis: It absorbs light and generates reactive species that can degrade pollutants.
In Biological Systems: The compound may interact with cellular targets, leading to the inhibition of specific enzymes or pathways.
Comparación Con Compuestos Similares
Similar Compounds
3,6-Di-tert-butylcarbazole: Lacks the additional carbazole moiety.
9-(9H-carbazol-3-yl)-9H-carbazole: Does not have the tert-butyl groups.
3,6-Di-tert-butyl-9H-carbazole: Similar structure but without the additional carbazole unit.
Uniqueness
3,6-Di-tert-butyl-9-(9H-carbazol-3-yl)-9H-carbazole is unique due to the presence of both tert-butyl groups and an additional carbazole moiety, which enhances its photophysical properties and makes it suitable for advanced applications in organic electronics and photocatalysis.
Propiedades
Fórmula molecular |
C32H32N2 |
|---|---|
Peso molecular |
444.6 g/mol |
Nombre IUPAC |
3,6-ditert-butyl-9-(9H-carbazol-3-yl)carbazole |
InChI |
InChI=1S/C32H32N2/c1-31(2,3)20-11-15-29-25(17-20)26-18-21(32(4,5)6)12-16-30(26)34(29)22-13-14-28-24(19-22)23-9-7-8-10-27(23)33-28/h7-19,33H,1-6H3 |
Clave InChI |
VFELXTMQARYVGA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC2=C(C=C1)N(C3=C2C=C(C=C3)C(C)(C)C)C4=CC5=C(C=C4)NC6=CC=CC=C65 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


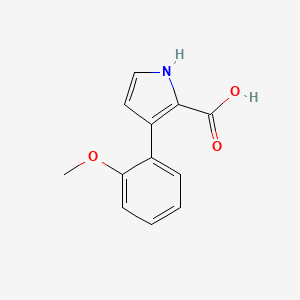
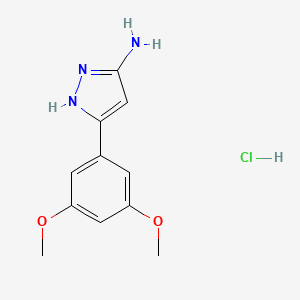
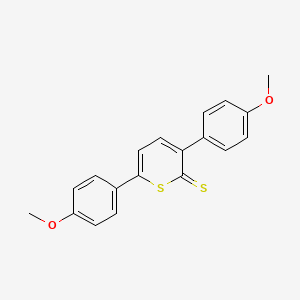
![Methyl 6-Bromo-5-isopropyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepine-8-carboxylate](/img/structure/B13708956.png)
![2-acetylbenzo[d]isothiazol-3(2H)-one](/img/structure/B13708957.png)
![(5-Chloro-3-methylthieno[2,3-c]pyridin-2-yl)methanol](/img/structure/B13708972.png)

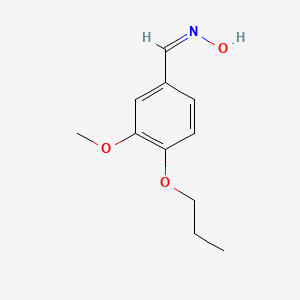
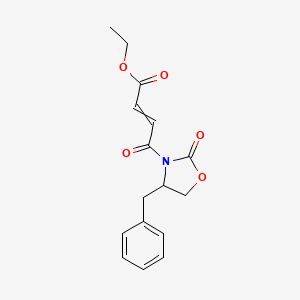
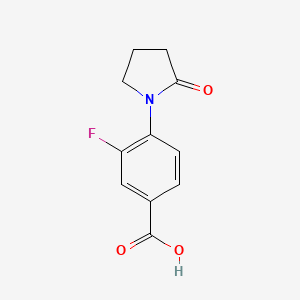
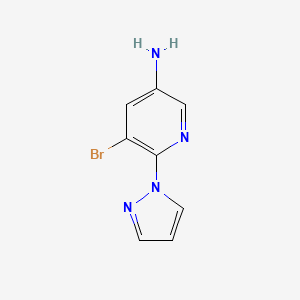


![6-[(Trimethylsilyl)ethynyl]-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine](/img/structure/B13709021.png)
